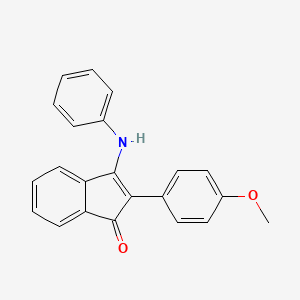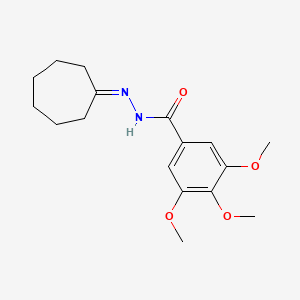
phenyl (1,3-benzodioxol-5-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (1,3-benzodioxol-5-ylmethyl)carbamate, also known as safrole, is a naturally occurring organic compound found in various plants such as sassafras and cinnamon. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
Safrole exerts its effects through several mechanisms, including the inhibition of prostaglandin synthesis and the activation of the nuclear factor kappa B pathway. It also acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a crucial role in pain perception.
Biochemical and Physiological Effects:
Safrole has been shown to possess various biochemical and physiological effects. It has been found to possess antioxidant properties and to protect against oxidative stress. It has also been shown to possess anti-inflammatory and analgesic effects. Moreover, it has been found to possess anti-tumor properties and to inhibit the growth of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using phenyl (1,3-benzodioxol-5-ylmethyl)carbamate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one of the major limitations of using phenyl (1,3-benzodioxol-5-ylmethyl)carbamate is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several future directions for the study of phenyl (1,3-benzodioxol-5-ylmethyl)carbamate. One potential area of research is the development of novel drugs and therapies based on its chemical structure. Moreover, the potential applications of phenyl (1,3-benzodioxol-5-ylmethyl)carbamate in the treatment of various diseases, such as cancer, inflammation, and pain, need to be further explored. Additionally, the safety and toxicity of phenyl (1,3-benzodioxol-5-ylmethyl)carbamate need to be thoroughly investigated to ensure its safe use in scientific research.
Métodos De Síntesis
The synthesis of phenyl (1,3-benzodioxol-5-ylmethyl)carbamate can be achieved through several methods, including the isomerization of isophenyl (1,3-benzodioxol-5-ylmethyl)carbamate and the oxidation of catechol. However, the most common method involves the extraction of phenyl (1,3-benzodioxol-5-ylmethyl)carbamate from the roots of the sassafras tree.
Aplicaciones Científicas De Investigación
Safrole has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has also been used as a precursor in the synthesis of various drugs and chemicals.
Propiedades
IUPAC Name |
phenyl N-(1,3-benzodioxol-5-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(20-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJANVOFQNMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylpiperonylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)

![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![3-ethyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789499.png)
![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)


![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)

![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)
